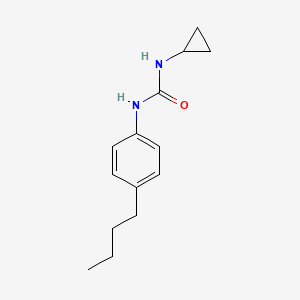
N-(4-butylphenyl)-N'-cyclopropylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-butylphenyl)-N'-cyclopropylurea, also known as BU-312, is a selective agonist of the cannabinoid receptor type 2 (CB2). It is a synthetic compound that has been developed for research purposes in the field of cannabinoid pharmacology. BU-312 has shown promising results in preclinical studies, indicating its potential therapeutic applications in various diseases.
Mecanismo De Acción
N-(4-butylphenyl)-N'-cyclopropylurea selectively activates the CB2 receptor, which is primarily expressed in immune cells and peripheral tissues. The activation of the CB2 receptor by this compound leads to a decrease in inflammation and pain. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, this compound has been found to modulate the reward system in the brain, indicating its potential use in addiction therapy.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to decrease the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and increase the production of anti-inflammatory cytokines, such as IL-10. This compound has also been shown to decrease the activation of microglia and astrocytes, which are involved in neuroinflammation. Additionally, this compound has been found to decrease oxidative stress in the brain and increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-butylphenyl)-N'-cyclopropylurea has several advantages for lab experiments. It is a selective agonist of the CB2 receptor, which allows for specific targeting of this receptor. This compound has also been shown to have high affinity and potency for the CB2 receptor. However, one limitation of this compound is its relatively low solubility in water, which can affect its bioavailability and limit its use in in vivo studies.
Direcciones Futuras
There are several future directions for the research on N-(4-butylphenyl)-N'-cyclopropylurea. One direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has shown neuroprotective effects in preclinical studies, indicating its potential use in these diseases. Another direction is to investigate its potential use in the treatment of inflammatory bowel disease (IBD). This compound has been shown to decrease inflammation in the gut, indicating its potential use in IBD therapy. Additionally, future studies could investigate the potential use of this compound in combination with other drugs for enhanced therapeutic effects.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. Its selective activation of the CB2 receptor and its biochemical and physiological effects make it a promising candidate for further research. Future studies should focus on investigating its potential use in various diseases and developing more efficient synthesis methods for its use in research.
Métodos De Síntesis
N-(4-butylphenyl)-N'-cyclopropylurea is synthesized through a multistep synthetic route. The first step involves the reaction between 4-butylbenzeneboronic acid and cyclopropylamine to form N-(4-butylphenyl)cyclopropylamine. In the second step, N-(4-butylphenyl)cyclopropylamine is reacted with isocyanate to form this compound. The synthesis of this compound is a complex process, and its purity and yield are critical for its use in research.
Aplicaciones Científicas De Investigación
N-(4-butylphenyl)-N'-cyclopropylurea has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in preclinical studies for the treatment of chronic pain, inflammation, and neurodegenerative diseases. This compound has also been investigated for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells. Moreover, this compound has been studied for its potential use in treating drug addiction and alcoholism.
Propiedades
IUPAC Name |
1-(4-butylphenyl)-3-cyclopropylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-2-3-4-11-5-7-12(8-6-11)15-14(17)16-13-9-10-13/h5-8,13H,2-4,9-10H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPBNEZKJMRXPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(6-ethyl-2-methyl-4-pyrimidinyl)-2-propyl-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5417335.png)
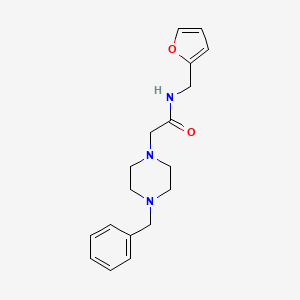
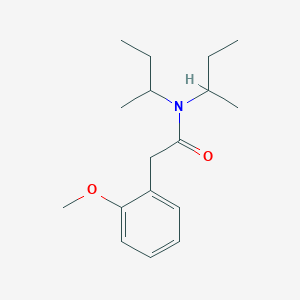
![2-(2-chlorobenzyl)-4-[(3-isopropyl-5-isoxazolyl)carbonyl]morpholine](/img/structure/B5417350.png)
![2-(1H-benzimidazol-2-yl)-3-[1-(4-ethoxyphenyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5417361.png)
![4-benzyl-3-ethyl-1-[(5-methyl-3-isoxazolyl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5417367.png)
![5-imino-6-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-2-(2-thienylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5417372.png)
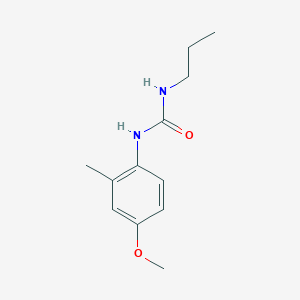
![3-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-1-ethyl-6-methylpyridin-2(1H)-one](/img/structure/B5417387.png)
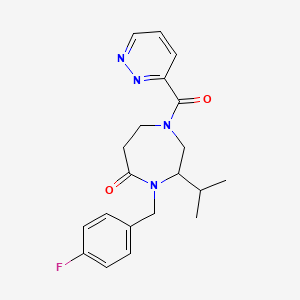
![5-chloro-N-[3-(1H-tetrazol-5-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5417410.png)
![5-{[2-(trifluoromethyl)benzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5417418.png)
![N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)vinyl]benzamide](/img/structure/B5417421.png)
![N-(4-methylphenyl)-2-[(5-propyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5417432.png)